molecular formula C25H21NO5 B13163488 2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4-oxo-4-phenylbutanoic acid

2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4-oxo-4-phenylbutanoic acid

Cat. No.: B13163488
M. Wt: 415.4 g/mol
InChI Key: FQGZKXZGIKDCQL-UHFFFAOYSA-N
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Description

2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4-oxo-4-phenylbutanoic acid is a synthetic organic compound that is often used in peptide synthesis. It is characterized by the presence of a fluorenylmethoxycarbonyl (Fmoc) protecting group, which is commonly used to protect the amino group during peptide synthesis. This compound is known for its stability and ease of removal under mild conditions, making it a valuable tool in the field of organic chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4-oxo-4-phenylbutanoic acid typically involves the following steps:

    Protection of the Amino Group: The amino group of the starting material is protected using the fluorenylmethoxycarbonyl (Fmoc) group. This is achieved by reacting the amino compound with Fmoc chloride in the presence of a base such as sodium carbonate.

    Formation of the Butanoic Acid Derivative: The protected amino compound is then reacted with a suitable reagent to introduce the butanoic acid moiety. This can be achieved through various methods, including the use of acyl chlorides or anhydrides.

    Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.

Industrial Production Methods

In an industrial setting, the production of this compound follows similar synthetic routes but on a larger scale. The process involves:

    Bulk Synthesis: Large quantities of starting materials and reagents are used to produce the compound in bulk.

    Optimization of Reaction Conditions: Reaction conditions such as temperature, pressure, and reaction time are optimized to maximize yield and minimize impurities.

    Scale-Up: The process is scaled up using industrial reactors and equipment to produce the compound in large quantities.

    Quality Control: Rigorous quality control measures are implemented to ensure the purity and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions

2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4-oxo-4-phenylbutanoic acid undergoes various chemical reactions, including:

    Deprotection: The Fmoc group can be removed under mild basic conditions, typically using piperidine in dimethylformamide (DMF).

    Coupling Reactions: The compound can participate in peptide coupling reactions, where it reacts with other amino acids or peptides to form longer peptide chains.

    Substitution Reactions: The compound can undergo substitution reactions where the phenyl group or other substituents are replaced with different functional groups.

Common Reagents and Conditions

    Deprotection: Piperidine in DMF is commonly used to remove the Fmoc group.

    Coupling Reactions: Reagents such as dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS) are used to facilitate peptide coupling reactions.

    Substitution Reactions: Various reagents such as halogens, alkylating agents, and nucleophiles can be used for substitution reactions.

Major Products Formed

    Deprotected Amino Acid: Removal of the Fmoc group yields the free amino acid.

    Peptide Chains: Coupling reactions result in the formation of longer peptide chains.

    Substituted Derivatives: Substitution reactions yield derivatives with different functional groups.

Scientific Research Applications

2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4-oxo-4-phenylbutanoic acid has a wide range of applications in scientific research, including:

    Peptide Synthesis: It is widely used in the synthesis of peptides and proteins, serving as a building block for the construction of complex peptide sequences.

    Drug Development: The compound is used in the development of peptide-based drugs and therapeutic agents.

    Biological Studies: It is used in various biological studies to investigate protein-protein interactions, enzyme-substrate interactions, and other biochemical processes.

    Material Science: The compound is used in the development of novel materials and polymers with specific properties.

Mechanism of Action

The mechanism of action of 2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4-oxo-4-phenylbutanoic acid involves its role as a protecting group in peptide synthesis. The Fmoc group protects the amino group during the synthesis process, preventing unwanted side reactions. The Fmoc group can be selectively removed under mild basic conditions, allowing for the sequential addition of amino acids to form peptide chains. The compound’s stability and ease of removal make it an ideal protecting group for peptide synthesis.

Comparison with Similar Compounds

Similar Compounds

  • 2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4-methoxybutanoic acid
  • 2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-methyldodec-11-enoic acid
  • N-[(9H-fluoren-9-ylmethoxy)carbonyl]-2-methoxy-L-phenylalanine

Uniqueness

2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4-oxo-4-phenylbutanoic acid is unique due to its specific structure, which includes a phenyl group and a butanoic acid moiety. This structure provides distinct chemical properties and reactivity compared to other similar compounds. Its stability and ease of removal under mild conditions make it particularly valuable in peptide synthesis, where precise control over the synthesis process is essential.

Properties

Molecular Formula

C25H21NO5

Molecular Weight

415.4 g/mol

IUPAC Name

2-(9H-fluoren-9-ylmethoxycarbonylamino)-4-oxo-4-phenylbutanoic acid

InChI

InChI=1S/C25H21NO5/c27-23(16-8-2-1-3-9-16)14-22(24(28)29)26-25(30)31-15-21-19-12-6-4-10-17(19)18-11-5-7-13-20(18)21/h1-13,21-22H,14-15H2,(H,26,30)(H,28,29)

InChI Key

FQGZKXZGIKDCQL-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(=O)CC(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24

Origin of Product

United States

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